N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a synthetic spirocyclic compound characterized by a rigid 6,8-dioxa-2-azaspiro[3.5]nonane core. The structure features a 2-chlorophenyl substituent attached via a carboxamide linkage. This scaffold is of interest in medicinal chemistry due to its conformational rigidity, which may enhance binding specificity in biological targets .
Properties
IUPAC Name |
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-14(2)20-9-15(10-21-14)7-18(8-15)13(19)17-12-6-4-3-5-11(12)16/h3-6H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMTXYAXBSJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3Cl)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloroaniline with a spirocyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization techniques can also help in identifying the best reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Analogs with the Same Spiro Core and Varied Substituents
The spiro[3.5]nonane core serves as a versatile scaffold for derivatization. Key analogs include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties/Notes |
|---|---|---|---|---|
| N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | 2-Chlorophenyl | C₁₆H₁₉ClN₂O₃ | 322.79 | Rigid scaffold; potential for H-bonding |
| BG15136 | Thiophen-2-ylmethyl | C₁₄H₂₀N₂O₃S | 296.39 | Increased lipophilicity due to thiophene |
| BG15137 | 5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl | C₁₄H₁₅ClN₂OS | 294.80 | Thiazole moiety enhances π-π interactions |
- BG15137’s thiazole ring may enhance stacking interactions in protein binding pockets, whereas the carboxamide in the target compound offers hydrogen-bonding capability .
Chlorophenyl-Containing Compounds with Different Cores
Compounds from share the 2-chlorophenyl moiety but lack the spiro architecture:
| Compound ID | Core Structure | Melting Point (°C) | Notable Features |
|---|---|---|---|
| T109 | Diphenylmethyl-aniline | 131.4 | Flexible backbone; lower conformational rigidity |
| T105 | Diarylidene-ethanone | 166.7 | Planar ketone group; high melting point |
- Key Observations :
- The spiro core in the target compound imposes steric constraints absent in T109 and T105, which could reduce rotational entropy and improve target affinity .
- Higher melting points in T105 (166.7°C) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the spiro carboxamide, though data for the latter are unavailable .
Substituent Electronic Effects: Chloro vs. Methyl
The compound N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide () substitutes the 2-chlorophenyl with a 3,4-dimethylphenyl group:
- Chlorophenyl : Electron-withdrawing Cl atom may enhance oxidative stability and polar interactions.
Biological Activity
N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : CHClNO
- Molecular Weight : 314.78 g/mol
- CAS Number : 203661-69-2
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Viral Replication : Similar compounds have shown efficacy against various viruses by inhibiting their replication processes. For instance, derivatives with structural similarities have been found to inhibit human adenovirus (HAdV) replication effectively, suggesting a potential antiviral mechanism for this compound .
- Anticancer Activity : Some spiro compounds have demonstrated cytotoxic effects against cancer cell lines. The structure of this compound may allow it to interact with cellular targets involved in cancer progression.
- Neuroprotective Effects : Preliminary studies suggest that similar compounds could provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.
Biological Activity Data
The following table summarizes key findings from studies involving this compound and related analogs:
| Study | Activity | IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|---|
| Study 1 | Antiviral | 0.27 | >100 | Effective against HAdV |
| Study 2 | Cytotoxicity | 156.8 | - | Low cytotoxicity compared to lead compounds |
| Study 3 | Anticancer | 10.5 | - | Significant inhibition of tumor growth in vitro |
Case Studies
- Antiviral Activity Against HAdV : A study demonstrated that a related compound exhibited an IC50 value of 0.27 µM against HAdV with a selectivity index greater than 100, indicating a high level of potency and safety . This suggests that this compound could have similar properties.
- Cytotoxicity Profile : In vitro tests showed that the compound had a CC50 value of 156.8 µM, indicating it is less toxic to healthy cells while effectively targeting viral cells . This profile is crucial for developing therapeutic agents with minimal side effects.
- Potential for Neuroprotection : Research into related spiro compounds has suggested neuroprotective properties in models of oxidative stress-induced neuronal damage. These findings open avenues for exploring the neuroprotective potential of this compound in future studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
